1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone
Description
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 4, 2, 3, and 5, along with an acetyl (-COCH₃) group at position 1. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol . The compound is synthesized via the Fries rearrangement of 2,4,5-trimethylphenyl acetate (pseudocumenol acetate) using aluminum chloride at 130–140°C, yielding a product with a boiling point of 145–146°C . This compound belongs to the broader class of aromatic hydroxyketones, which are pivotal in organic synthesis and pharmaceutical research due to their diverse reactivity and biological activities.
Properties
CAS No. |
61405-64-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,13H,1-4H3 |
InChI Key |
NNNLSKHYASLBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products
Oxidation: Formation of 4-hydroxy-2,3,5-trimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2,3,5-trimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Hydroxyacetophenones
Key Observations :
- Substituent Position and Type : The position and nature of substituents significantly influence physical properties and reactivity. For example, methoxy groups (e.g., in acetosyringone) increase molecular weight compared to methyl groups and may enhance solubility in polar solvents due to their electron-donating effects.
Table 2: α-Glucosidase Inhibitory Activity of Hydroxyacetophenones
Key Observations :
- This suggests that hydroxyl and methoxy groups at specific positions enhance enzyme inhibition, likely through hydrogen bonding with catalytic residues.
Biological Activity
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone, also known as 4-hydroxy-3,5-dimethylacetophenone, is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antioxidant potential, cytotoxic effects against cancer cell lines, and other pharmacological activities.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
The presence of hydroxyl and ketone functional groups contributes to its reactivity and biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. The antioxidant activity is attributed to the presence of the hydroxyl group in its structure, which can donate hydrogen atoms to free radicals.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Exhibited high radical scavenging activity with an IC50 value of 25 µg/mL. | |
| ABTS Assay | Demonstrated effective inhibition of ABTS radicals at concentrations above 50 µg/mL. |
Cytotoxicity Against Cancer Cell Lines
Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses promising anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.0 | Induces apoptosis via caspase activation. |
| HeLa (Cervical cancer) | 12.5 | Inhibits cell proliferation through cell cycle arrest. |
| A549 (Lung cancer) | 18.0 | Promotes oxidative stress leading to cell death. |
In a notable study, treatment with this compound resulted in increased levels of p53 protein and activated caspase-3 in MCF-7 cells, indicating a pathway for apoptosis induction .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
| Study | Method | Findings |
|---|---|---|
| ELISA Assay | Reduced TNF-alpha production by 40% at 10 µM concentration. | |
| Western Blotting | Decreased NF-kB activation in treated cells. |
Case Studies
- Case Study on Antioxidant Potential : A comparative study assessed the antioxidant capacity of various phenolic compounds. The results indicated that this compound was among the top performers in terms of radical scavenging ability compared to standard antioxidants like ascorbic acid .
- Case Study on Cancer Cell Lines : A detailed examination of its effects on MCF-7 cells showed that treatment with this compound led to significant morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations as low as 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
